

RP-HPLC analytical method for 1-(4-Bromophenyl)imidazolidin-2-one quantification

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)imidazolidin-2-one

Cat. No.: B1342252

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An RP-HPLC Analytical Method for the Quantification of **1-(4-Bromophenyl)imidazolidin-2-one**

Application Note and Protocol

Introduction

1-(4-Bromophenyl)imidazolidin-2-one is a heterocyclic compound with potential applications in pharmaceutical and materials science. As with many chemical entities in regulated industries, a robust and reliable analytical method for its quantification is essential for quality control, stability testing, and research and development. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and quantification of small molecules due to its high resolution, sensitivity, and reproducibility.^{[1][2][3]} This application note details a validated RP-HPLC method for the accurate quantification of **1-(4-Bromophenyl)imidazolidin-2-one**. The described method is suitable for researchers, scientists, and drug development professionals.

Principle

The method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.^{[1][4]} The separation of **1-(4-Bromophenyl)imidazolidin-2-one** from potential impurities is achieved by optimizing the mobile phase composition. Detection is performed using a UV detector at a

wavelength where the analyte exhibits significant absorbance, allowing for accurate quantification.

Experimental Protocols

Instrumentation and Columns

- HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.[\[5\]](#)
- Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[\[1\]](#)[\[6\]](#)
- Data Acquisition and Processing: Empower 2 software or equivalent.

Chemicals and Reagents

- **1-(4-Bromophenyl)imidazolidin-2-one** Reference Standard: Purity >99.5%
- Acetonitrile: HPLC grade
- Water: HPLC grade or purified to 18.2 MΩ·cm
- Methanol: HPLC grade
- Phosphoric Acid: Analytical grade
- Potassium Dihydrogen Phosphate: Analytical grade

Preparation of Solutions

- Mobile Phase: A mixture of 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[\[7\]](#) The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[\[4\]](#)
- Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[\[4\]](#)

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **1-(4-Bromophenyl)imidazolidin-2-one** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
- Sample Solution: Accurately weigh a sample containing **1-(4-Bromophenyl)imidazolidin-2-one** and prepare a solution with a target concentration within the calibration range using the diluent.

Chromatographic Conditions

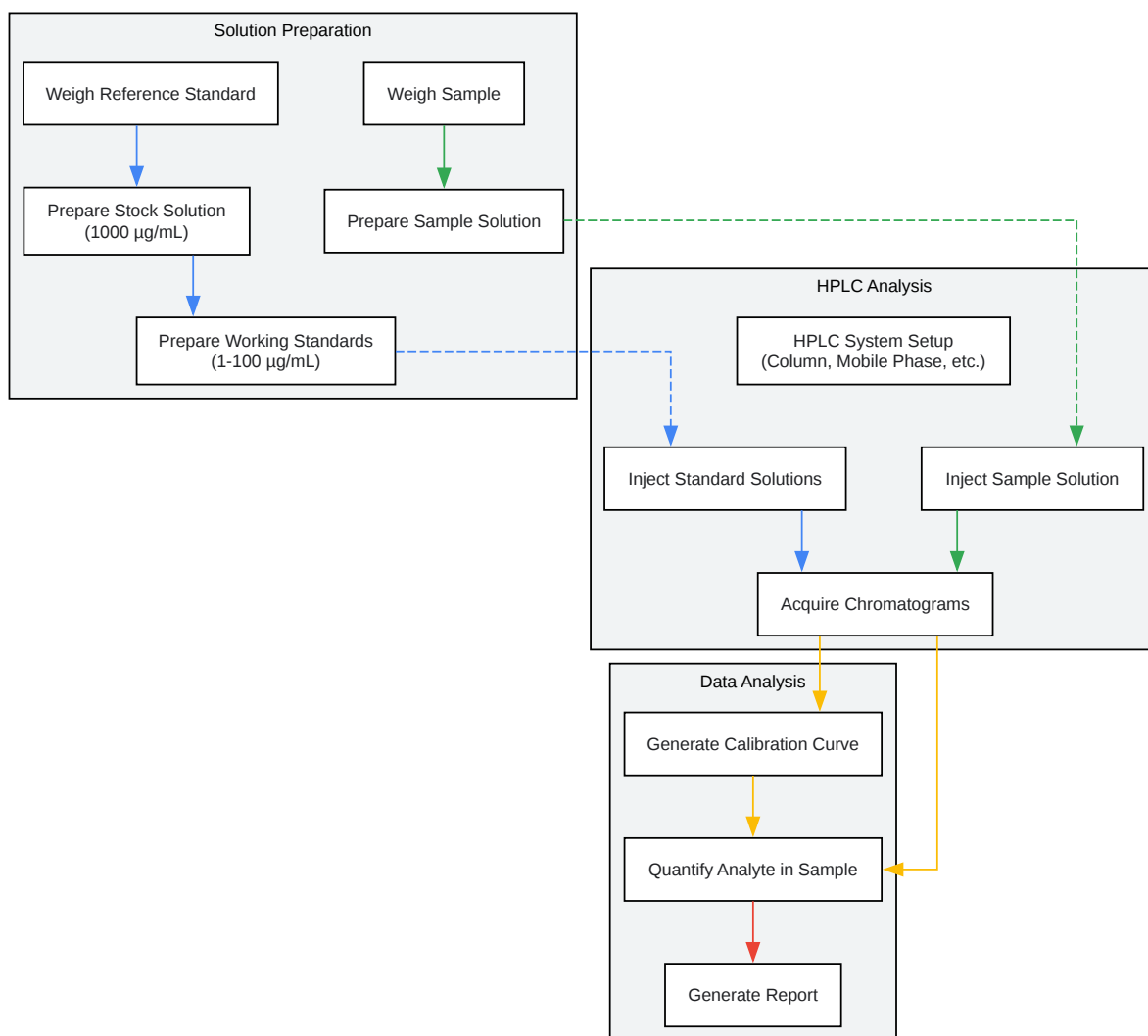
Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	0.05M KH ₂ PO ₄ (pH 4.0) : Acetonitrile (60:40 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	10 minutes

Data Presentation

The following table summarizes the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose. The values are based on typical performance for similar analytical methods.[\[5\]](#)[\[6\]](#)[\[8\]](#)

Parameter	Result
Retention Time (min)	~ 5.2
Linearity (R^2)	> 0.999
Range ($\mu\text{g/mL}$)	1 - 100
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.1
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	0.3
Precision (%RSD)	
- Intraday	< 2.0%
- Interday	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%

Mandatory Visualization



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Caption: Workflow for the RP-HPLC quantification of **1-(4-Bromophenyl)imidazolidin-2-one**.

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